molecular formula C27H18ClN7Na4O16S5 B12764719 Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 93051-42-4

Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12764719
CAS No.: 93051-42-4
M. Wt: 984.2 g/mol
InChI Key: VEJNUEOLNOYTLZ-UHFFFAOYSA-J
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Description

Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its multiple sulphonate groups, which enhance its solubility in water, making it suitable for aqueous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate involves multiple steps. The process typically starts with the diazotization of 2-sulphonatophenylamine, followed by coupling with 4-hydroxy-3-aminonaphthalene-2,7-disulphonic acid. The resulting intermediate is then reacted with 4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazine under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and pH adjustments to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors with automated control systems to maintain the necessary reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is typically isolated through filtration, followed by drying and purification steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced to simpler forms, often involving the cleavage of azo bonds.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulphonate groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Sodium hydroxide, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphone derivatives, while reduction can produce amines and other simpler aromatic compounds.

Scientific Research Applications

Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has a wide range of scientific research applications:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining procedures for microscopic analysis of biological samples.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.

Mechanism of Action

The mechanism of action of Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate involves its interaction with various molecular targets. The compound’s sulphonate groups enhance its solubility and facilitate its binding to specific substrates. The azo and triazine moieties play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-3-hydroxy-2-((2-sulphonatophenyl)azo)naphthalene-1,7-disulphonate
  • Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-2-((2-sulphonatophenyl)azo)naphthalene-2,6-disulphonate

Uniqueness

The uniqueness of Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate lies in its specific structural arrangement, which imparts distinct color properties and reactivity. Its multiple sulphonate groups enhance its solubility, making it particularly useful in aqueous applications. The combination of azo and triazine moieties provides unique reactivity patterns, distinguishing it from other similar compounds.

Properties

CAS No.

93051-42-4

Molecular Formula

C27H18ClN7Na4O16S5

Molecular Weight

984.2 g/mol

IUPAC Name

tetrasodium;5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-15-4-3-5-16(12-15)52(37,38)9-8-51-56(48,49)50)33-27(32-25)30-19-13-17(53(39,40)41)10-14-11-21(55(45,46)47)23(24(36)22(14)19)35-34-18-6-1-2-7-20(18)54(42,43)44;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4

InChI Key

VEJNUEOLNOYTLZ-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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